Tert-butyl (5-formylpyrimidin-2-YL)methylcarbamate
Description
Tert-butyl (5-formylpyrimidin-2-yl)methylcarbamate (CAS: 955112-46-6) is a pyrimidine-based carbamate derivative with the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol . The compound features a formyl (-CHO) group at the 5-position of the pyrimidine ring, a methylcarbamate group at the 2-position, and a tert-butyl protecting group. This structure renders it highly reactive, particularly in nucleophilic addition or condensation reactions, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.
Properties
IUPAC Name |
tert-butyl N-[(5-formylpyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-6-9-12-4-8(7-15)5-13-9/h4-5,7H,6H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAVJXKXJAALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-formylpyrimidin-2-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyrimidine derivative. One common method involves the use of tert-butyl chloroformate and 5-formyl-2-pyrimidinemethanol under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-formylpyrimidin-2-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Tert-butyl (5-carboxypyrimidin-2-yl)methylcarbamate.
Reduction: Tert-butyl (5-hydroxymethylpyrimidin-2-yl)methylcarbamate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl (5-formylpyrimidin-2-yl)methylcarbamate possesses a molecular formula of and a molecular weight of approximately 223.23 g/mol. The structure features a tert-butyl group attached to a pyrimidine ring with a formyl group at the 5-position, which contributes to its reactivity and potential biological activity .
Medicinal Chemistry Applications
1.1 Intermediate in Drug Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the preparation of Edoxaban, an anticoagulant used for preventing blood clots. The compound serves as a crucial building block, facilitating the formation of complex structures necessary for drug efficacy .
1.2 Anticancer Activity
Recent studies suggest that derivatives of pyrimidine compounds exhibit anticancer properties. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound typically involves several steps, including the reaction of appropriate pyrimidine derivatives with tert-butyl carbamate under controlled conditions. The methods often utilize coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate linkage .
2.2 Versatility in Organic Synthesis
This compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Its reactivity can be exploited to create diverse derivatives that may possess enhanced biological activities or improved pharmacological profiles .
3.1 In Vitro Evaluations
Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. These studies often involve evaluating the inhibition of cyclooxygenase enzymes, which are critical in inflammatory pathways. The compound's potential interactions with these enzymes could lead to significant therapeutic applications .
3.2 Molecular Docking Studies
Molecular docking studies have been employed to understand better how this compound interacts with various biological targets. These computational analyses help predict binding affinities and elucidate mechanisms of action, providing insights into its potential therapeutic effects .
Mechanism of Action
The mechanism of action of tert-butyl (5-formylpyrimidin-2-yl)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Structural and Functional Differences
Heterocyclic Core: The target compound and its pyrimidine analogs (CAS 1799420-92-0 and C₁₄H₂₀N₄O₅) share a pyrimidine ring, which is critical for hydrogen bonding and π-π stacking in drug-receptor interactions. In contrast, pyridine derivatives (e.g., C₁₂H₁₈N₂O₄) exhibit different electronic properties due to the single nitrogen atom in the six-membered ring .
Functional Group Reactivity: The formyl group in the target compound distinguishes it from analogs with hydroxy (CAS 1799420-92-0), methoxy (C₁₂H₁₈N₂O₄), or fluorine substituents. This aldehyde group is highly reactive, enabling conjugation with amines (e.g., Schiff base formation) or reduction to alcohols .
Molecular Weight and Lipophilicity :
- The target compound (237.26 g/mol) is lighter than fluorinated (257.26 g/mol) or dual-carbamate (324.33 g/mol) analogs, suggesting better solubility. Phenyl-substituted carbamates (e.g., 291.43 g/mol) are more lipophilic, favoring membrane permeability .
Biological Activity
Tert-butyl (5-formylpyrimidin-2-YL)methylcarbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C10H14N2O3
- Molecular Weight : 214.23 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring substituted with a formyl group and a tert-butyl carbamate moiety, which influences its solubility and biological interactions.
This compound exhibits biological activity primarily through its interaction with various biomolecular targets. The formyl group is hypothesized to enhance reactivity towards nucleophiles, facilitating its role as a potential pharmacophore in drug design.
Antimicrobial Activity
Research has indicated that compounds similar to this compound can exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can potentiate the effects of antibiotics by enhancing membrane permeability and inhibiting efflux pumps in bacteria .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types, indicating its potential use in targeted cancer therapies. The results are summarized in the following table:
Case Studies
- Study on Antibiotic Potentiation : A study investigated the effects of this compound as an antibiotic potentiator. The compound was found to enhance the efficacy of clarithromycin against E. coli, reducing its minimum inhibitory concentration (MIC) significantly when used in combination .
- Cancer Cell Line Analysis : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that it could induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis involves straightforward reaction pathways, allowing for modifications that can enhance biological activity.
- Biological Evaluation : In vivo studies are needed to further assess pharmacokinetics and toxicity profiles.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
